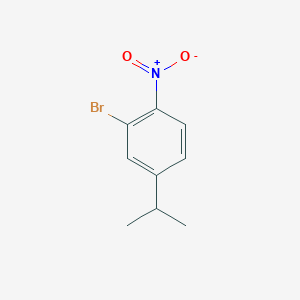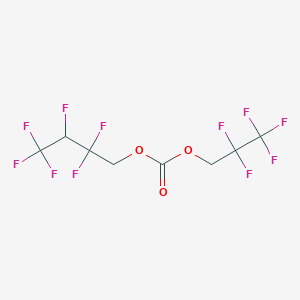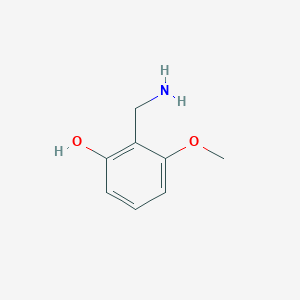
2-Bromo-4-isopropyl-1-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-isopropyl-1-nitrobenzene is an organic compound with the molecular formula C(9)H({10})BrNO(_2). It is a derivative of benzene, featuring a bromine atom, an isopropyl group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
-
Nitration of 2-Bromo-4-isopropylbenzene: : One common method involves the nitration of 2-bromo-4-isopropylbenzene. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group onto the benzene ring.
-
Bromination of 4-Isopropyl-1-nitrobenzene: : Another approach is the bromination of 4-isopropyl-1-nitrobenzene. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide to selectively introduce the bromine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of 2-bromo-4-isopropyl-1-nitrobenzene often involves large-scale nitration and bromination processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control. These methods are designed to maximize yield and purity while minimizing the production of by-products.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : 2-Bromo-4-isopropyl-1-nitrobenzene can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines or thiols.
-
Reduction Reactions: : The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium amide (NaNH(_2)) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl(_2)) in hydrochloric acid.
Major Products
Amination: Reduction of the nitro group yields 2-bromo-4-isopropyl-1-aminobenzene.
Thioether Formation: Substitution of the bromine atom with a thiol yields 2-(alkylthio)-4-isopropyl-1-nitrobenzene.
科学的研究の応用
Chemistry
In synthetic organic chemistry, 2-bromo-4-isopropyl-1-nitrobenzene serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound can be used in the synthesis of biologically active molecules. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound is used as a precursor in the manufacture of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable building block in chemical manufacturing.
作用機序
The mechanism by which 2-bromo-4-isopropyl-1-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the displacement of the bromine atom. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps, often involving catalytic hydrogenation or chemical reductants.
類似化合物との比較
Similar Compounds
2-Bromo-4-methyl-1-nitrobenzene: Similar in structure but with a methyl group instead of an isopropyl group.
2-Bromo-4-tert-butyl-1-nitrobenzene: Features a tert-butyl group, providing greater steric hindrance compared to the isopropyl group.
2-Chloro-4-isopropyl-1-nitrobenzene: Contains a chlorine atom instead of a bromine atom, affecting its reactivity and physical properties.
Uniqueness
2-Bromo-4-isopropyl-1-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The isopropyl group provides moderate steric hindrance, while the bromine and nitro groups influence the compound’s reactivity through their electron-withdrawing effects. This unique combination makes it a valuable intermediate in various synthetic applications.
特性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
2-bromo-1-nitro-4-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10BrNO2/c1-6(2)7-3-4-9(11(12)13)8(10)5-7/h3-6H,1-2H3 |
InChIキー |
PZJWPHFXCLKQAH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B12090413.png)


![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B12090438.png)







![5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)
![2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid](/img/structure/B12090483.png)

